(1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazaadamantan-6-amine
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Overview
Description
(1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazaadamantan-6-amine is a complex organic compound that features an indole moiety, a diazatricyclodecane core, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazaadamantan-6-amine typically involves multiple steps, starting with the construction of the indole moiety. One common method for synthesizing indole derivatives involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . The diazatricyclodecane core can be synthesized through a series of cyclization reactions, often involving amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,5R,6S,7S)-5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazaadamantan-6-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the
Properties
IUPAC Name |
5,7-dimethyl-2-(1-methylindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4/c1-18-9-22-11-19(2,17(18)20)12-23(10-18)16(22)14-8-21(3)15-7-5-4-6-13(14)15/h4-8,16-17H,9-12,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADLVHLFLIBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CN(C5=CC=CC=C54)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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